methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Description
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic chromenone derivative featuring a fused benzopyran-4-one core substituted with an ethyl group at position 6, a 4-methyl-1,3-thiazol-2-yl moiety at position 3, and a methyl propanoate ester at position 7 via an ether linkage. Its molecular formula is C₂₃H₂₆N₂O₆S, with an average mass of 458.529 g/mol and a monoisotopic mass of 458.151158 g/mol .
The synthesis of such derivatives typically involves multi-step condensation and esterification reactions. For example, analogous compounds are synthesized via base-catalyzed condensation of substituted benzoyl chlorides with ethyl acetoacetate, followed by cyclization and functionalization with thiazole or ester groups . Purity is monitored using thin-layer chromatography (TLC) and gas chromatography (GC) .
Properties
Molecular Formula |
C19H19NO5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C19H19NO5S/c1-5-12-6-13-16(7-15(12)25-11(3)19(22)23-4)24-8-14(17(13)21)18-20-10(2)9-26-18/h6-9,11H,5H2,1-4H3 |
InChI Key |
QUTJOQDQOKHANN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OC)OC=C(C2=O)C3=NC(=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting with the preparation of the thiazole and chromenone intermediates. The thiazole ring can be synthesized through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The chromenone moiety is then introduced through a series of condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the chromenone moiety can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Thiazole Position and Substituents: The target compound’s thiazole is at position 2 with a 4-methyl group, whereas the ethyl analogue (C₁₉H₁₆F₃NO₅S) has a thiazole at position 4 with a 2-methyl group . This positional isomerism may alter electronic properties and binding interactions. The trifluoromethyl group in the ethyl analogue enhances lipophilicity and metabolic stability compared to the ethyl group in the target compound .
The cyclohexyl ester in adds steric bulk, likely reducing solubility but improving membrane permeability.
Chromenone Core Modifications: The cyclohexyl derivative replaces the thiazole with a 3,5-dimethylphenoxy group, eliminating nitrogen and sulfur atoms. This reduces heterocyclic diversity but may enhance π-π stacking interactions.
Biological Activity
Methyl 2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities. The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 353.39 g/mol. The structure includes a chromenone backbone and a thiazole ring, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116) .
A study highlighted the synthesis of thiazole-linked compounds that demonstrated potent cytotoxic effects with IC50 values below those of standard chemotherapeutics like doxorubicin . Specifically, the incorporation of electron-donating groups such as methyl at specific positions on the phenyl ring enhances the anticancer activity of these compounds .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that related compounds exhibit anti-inflammatory and analgesic effects. For example, certain thiazole derivatives were tested in carrageenan-induced edema models and showed promising results in reducing inflammation . The analgesic effects were noted to surpass those of established non-steroidal anti-inflammatory drugs (NSAIDs) at comparable doses.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the thiazole and chromenone components significantly influence biological activity. Key findings include:
- Thiazole Ring : Essential for cytotoxic activity; substitutions at specific positions can enhance potency.
- Electron-Withdrawing Groups : Such as chlorine or bromine on the phenyl ring increase the efficacy of anticancer agents.
| Compound Structure | IC50 (µg/mL) | Activity |
|---|---|---|
| Thiazole Derivative A | 1.61 ± 1.92 | Antitumor |
| Thiazole Derivative B | 1.98 ± 1.22 | Antitumor |
| Methyl Substituted Compound | < Doxorubicin | Cytotoxic |
Case Studies
Several case studies have documented the biological activity of related compounds:
- Evren et al. (2019) developed novel thioacetamides based on thiazole that exhibited strong selectivity against lung adenocarcinoma cells with notable IC50 values .
- In vitro studies conducted on various thiazole derivatives indicated their potential as effective agents against multiple cancer cell lines, showcasing their versatility as therapeutic candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
